molecular formula C13H16ClFN2O2S2 B2997017 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868217-53-2

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole

Cat. No. B2997017
CAS RN: 868217-53-2
M. Wt: 350.85
InChI Key: GNCVFVAHQFSZFS-UHFFFAOYSA-N
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Description

The compound “2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are common in various biological compounds, including certain vitamins and antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2-chloro-6-fluorophenyl group would contribute to the overall polarity of the molecule, and the imidazole ring could potentially participate in various types of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the 2-chloro-6-fluorophenyl group. The imidazole ring is known to participate in various types of chemical reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring and the 2-chloro-6-fluorophenyl group could affect its solubility, melting point, and other properties .

Scientific Research Applications

Antibacterial Activity in Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , have been found to exhibit significant antibacterial activities. For example, specific sulfone derivatives demonstrated potent antibacterial effects against rice bacterial leaf blight, a disease caused by Xanthomonas oryzae pv. oryzae. These compounds not only reduced the blight but also stimulated the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against the disease (Shi et al., 2015).

Potential in Drug Discovery

The structure of the compound is closely related to various active molecules in drug discovery. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. These compounds, which bear structural similarities, have shown promising results in inhibiting significant enzymes involved in inflammation and breast cancer, indicating the potential of similar sulfone derivatives in medicinal chemistry (Thangarasu et al., 2019).

Antimicrobial Properties

Compounds with a similar structural framework have been synthesized and tested for their antimicrobial properties. For example, novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles exhibited significant antibacterial and antifungal activities against various microorganisms, suggesting a potential area of application for the compound in developing new antimicrobial agents (Belavagi et al., 2015).

Catalytic Applications

Related compounds have been used in the development of heterogeneous nanocatalysts. For example, 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized nanoparticles was utilized as an efficient catalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This research highlights the potential of similar sulfone derivatives in catalysis, particularly in green chemistry applications (Ghasemzadeh & Akhlaghinia, 2017).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds containing imidazole rings are often of interest in medicinal chemistry due to their presence in various biologically active compounds .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2S2/c1-2-8-21(18,19)17-7-6-16-13(17)20-9-10-11(14)4-3-5-12(10)15/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCVFVAHQFSZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole

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